molecular formula C13H15BF2O3 B2948244 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 2088247-40-7

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B2948244
CAS No.: 2088247-40-7
M. Wt: 268.07
InChI Key: ZYFPVORSGDORBP-UHFFFAOYSA-N
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Description

This compound is a boronic ester-functionalized benzaldehyde derivative featuring two fluorine atoms at the 2- and 6-positions of the aromatic ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .

Properties

IUPAC Name

2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9(7-17)11(16)6-8/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFPVORSGDORBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

It’s worth noting that suzuki-miyaura cross-coupling reactions are widely used in the synthesis of various biologically active compounds, including pharmaceuticals. Therefore, the compound could indirectly affect numerous biochemical pathways depending on the specific context of its use.

Biological Activity

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. Its biological activity is primarily linked to its interactions with biological systems at the molecular level.

  • Molecular Formula: C13H15BF2O3
  • Molecular Weight: 268.06 g/mol
  • CAS Number: 2088247-40-7

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to form covalent bonds with various biological targets. The presence of the dioxaborolane moiety enhances its reactivity and potential for interaction with nucleophiles in biological systems.

Key Mechanisms:

  • Nucleophilic Attack: The aldehyde group can undergo nucleophilic attack by amino acids in proteins or nucleic acids, leading to modifications that may alter biological function.
  • Fluorine Substitution Effects: The difluorinated structure may influence the electronic properties of the molecule, enhancing its binding affinity to certain biological targets.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound exhibit significant biological activities:

  • Anticancer Activity:
    • A study demonstrated that derivatives of boron-containing compounds showed promising anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
  • Antimicrobial Properties:
    • Another investigation highlighted the antimicrobial effects of boron compounds against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes .
  • Photocatalytic Applications:
    • The compound has been explored for its role in photocatalytic reactions, which are essential for sustainable energy solutions. Its structural features allow for effective light absorption and energy transfer processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialDisrupts bacterial cell membranes
PhotocatalyticEfficient light absorption and energy transfer
PropertyValue
Molecular FormulaC13H15BF2O3
Molecular Weight268.06 g/mol
CAS Number2088247-40-7

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Functional Group Fluorine Substitution CAS Number Key Properties/Applications
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Aldehyde 2,6-difluoro - Cross-coupling precursor; aldehyde enables Schiff base formation or nucleophilic additions
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (A124916) Aldehyde 2-fluoro 1008119-07-0 Mono-fluoro analog; reduced electron-withdrawing effects compared to difluoro variant
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Carboxylic acid 2,6-difluoro - Enhanced solubility in polar solvents; potential for salt formation or esterification
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Nitrile 2,6-difluoro 1003298-73-4 Electron-deficient nitrile group; suited for cyanation or as a directing group
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Amine 2,6-difluoro 939968-08-8 Amine functionality for peptide coupling or coordination chemistry

Electronic and Steric Effects

  • Fluorine Substitution: The 2,6-difluoro pattern in the target compound introduces strong electron-withdrawing effects, activating the boronic ester for faster cross-coupling reactions compared to mono-fluoro analogs like A124916 . However, steric hindrance from fluorine atoms may reduce reactivity with bulky substrates.
  • Functional Group Diversity :
    • Aldehyde vs. Nitrile : The aldehyde group (target compound) is highly reactive in condensations (e.g., Debus-Radziszewski reaction), whereas the nitrile derivative (MTC-23095168) is more stable and suited for cyanation .
    • Carboxylic Acid vs. Aniline : The benzoic acid analog (A124916) offers ionic character for aqueous-phase reactions, while the aniline derivative (BD336798) enables amide bond formation or metal coordination .

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